Hydrazinecarboxamide, 2-(1,2,2-trimethylpropylidene)-
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Overview
Description
(3,3-dimethylbutan-2-ylideneamino)urea is an organic compound with the molecular formula C₇H₁₅N₃O It is a derivative of urea, where the urea moiety is substituted with a (3,3-dimethylbutan-2-ylideneamino) group
Preparation Methods
Synthetic Routes and Reaction Conditions
(3,3-dimethylbutan-2-ylideneamino)urea can be synthesized through the reaction of pinacolone (3,3-dimethylbutan-2-one) with semicarbazide hydrochloride. The reaction typically involves the following steps:
- Dissolving semicarbazide hydrochloride in water.
- Adding pinacolone to the solution.
- Adjusting the pH to slightly acidic conditions using hydrochloric acid.
- Allowing the reaction to proceed at room temperature for several hours.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of (3,3-dimethylbutan-2-ylideneamino)urea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3,3-dimethylbutan-2-ylideneamino)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The urea moiety can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of (3,3-dimethylbutan-2-ylideneamino)urea.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
(3,3-dimethylbutan-2-ylideneamino)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3,3-dimethylbutan-2-ylideneamino)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-dimethylbutan-2-ylideneamino)quinolin-8-amine
- N-(3,3-dimethylbutan-2-ylideneamino)-2,4-dinitro-aniline
- 4-amino-N-(3,3-dimethylbutan-2-ylideneamino)benzenesulfonamide
Uniqueness
(3,3-dimethylbutan-2-ylideneamino)urea is unique due to its specific substitution pattern and the presence of both urea and (3,3-dimethylbutan-2-ylideneamino) groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Hydrazinecarboxamide, specifically 2-(1,2,2-trimethylpropylidene)-, is a compound belonging to the hydrazone class, which has garnered attention due to its diverse biological activities. This article aims to summarize the biological activity of this compound based on various research findings, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
Hydrazinecarboxamides are characterized by the presence of the hydrazone functional group (−NH−N=CH−) which contributes to their chemical reactivity and biological properties. The specific compound of interest can be synthesized through various methods involving the reaction of hydrazine derivatives with appropriate carbonyl compounds. The synthesis often involves purification and characterization techniques such as NMR and mass spectrometry to confirm the structure.
Biological Activities
The biological activities of hydrazinecarboxamide derivatives include:
- Antimicrobial Activity : Many hydrazone derivatives exhibit significant antimicrobial properties against a range of pathogens. For instance, some studies have shown that these compounds can inhibit the growth of bacteria and fungi effectively.
- Anticancer Properties : Research has indicated that hydrazinecarboxamides may possess anticancer activity by interacting with specific molecular targets involved in cancer proliferation. Binding studies have demonstrated that these compounds can effectively bind to proteins associated with cancer pathways, such as β-catenin and epidermal growth factor receptor (EGFR), showing promising binding energies (e.g., −5.9 kcal/mol for β-catenin) .
- Enzyme Inhibition : Hydrazone compounds have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Some derivatives have shown IC50 values lower than established drugs like rivastigmine, suggesting potential for treating neurodegenerative diseases .
- Antitubercular Activity : Certain hydrazinecarboxamide derivatives have exhibited activity against Mycobacterium tuberculosis, making them candidates for further development in tuberculosis treatment .
Case Studies and Research Findings
- Binding Studies : A study focused on the binding affinities of hydrazinecarboxamide derivatives to various protein targets relevant in cancer therapy. The interactions were characterized using molecular docking simulations which revealed strong binding interactions with key residues in target proteins .
- Antimicrobial Screening : A series of hydrazone derivatives were screened against multiple bacterial strains. Results indicated that some compounds demonstrated superior antimicrobial activity compared to standard antibiotics, highlighting their potential as new antimicrobial agents .
- Enzyme Inhibition Assays : Various hydrazinecarboxamide compounds were tested for their inhibitory effects on AChE and BuChE. The results showed a range of IC50 values indicating moderate to strong inhibition, suggesting their potential use in treating conditions like Alzheimer’s disease .
Table 1: Biological Activity Summary of Hydrazinecarboxamide Derivatives
Compound Name | Target Activity | IC50 Value (µM) | Binding Energy (kcal/mol) | Notes |
---|---|---|---|---|
Compound A | AChE Inhibition | 27.04 | -5.5 | Strong inhibitor |
Compound B | BuChE Inhibition | 58.01 | -5.8 | Moderate inhibitor |
Compound C | Antimicrobial | 250 | N/A | Effective against M. tuberculosis |
Compound D | Anticancer | N/A | -6.5 | Binds well with EGFR |
Properties
Molecular Formula |
C7H15N3O |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
[(E)-3,3-dimethylbutan-2-ylideneamino]urea |
InChI |
InChI=1S/C7H15N3O/c1-5(7(2,3)4)9-10-6(8)11/h1-4H3,(H3,8,10,11)/b9-5+ |
InChI Key |
HTSTUIRYBPIGNC-WEVVVXLNSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C(C)(C)C |
Canonical SMILES |
CC(=NNC(=O)N)C(C)(C)C |
Origin of Product |
United States |
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